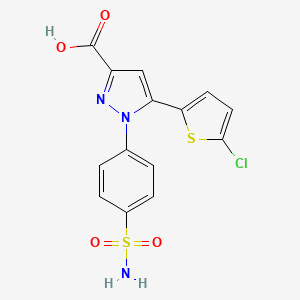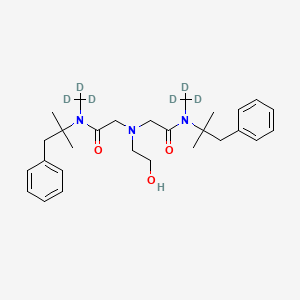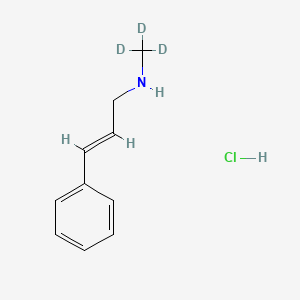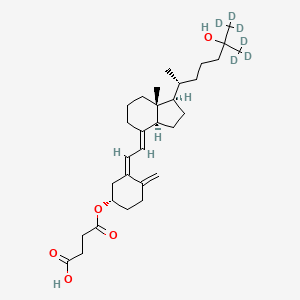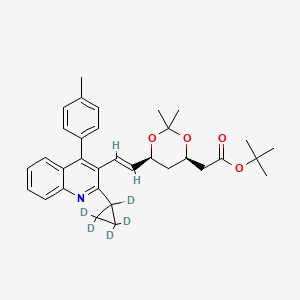
PI3K/mTOR Inhibitor-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-6 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This step often includes the use of specific reagents and catalysts to form the core structure of the inhibitor.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield. The process may also involve stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.
Mechanism of Action
PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .
Comparison with Similar Compounds
Similar Compounds
PI3K Inhibitors: Idelalisib, Alpelisib.
mTOR Inhibitors: Everolimus, Temsirolimus.
Dual PI3K/mTOR Inhibitors: BEZ235, GDC-0980
Uniqueness
PI3K/mTOR Inhibitor-6 is unique in its dual inhibition of both PI3K and mTOR pathways. This dual targeting enhances its therapeutic potential by simultaneously blocking two critical signaling nodes, reducing the likelihood of resistance development and providing a more comprehensive inhibition of cancer cell growth .
Properties
Molecular Formula |
C30H34N10O4 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1 |
InChI Key |
CWWWLWINFJYDAB-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





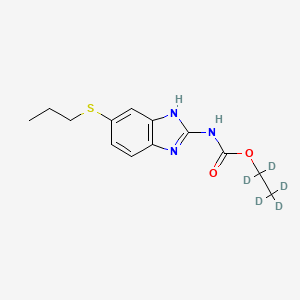
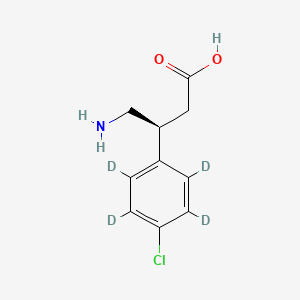
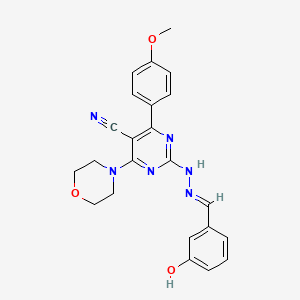
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
